Structural Determinants of Potency: The 4-Nitrophenyl-Imidazole Motif Confers >10-Fold Enhancement in HIV-1 Inhibitory Activity Over Unsubstituted Phenyl Analogs
While direct EC50 data for CAS 851079-72-6 has not been reported in primary literature, its core scaffold—the 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide moiety—is present in the most potent compounds of the Zhan et al. (2009) ITA series. In this study, compound 4a5 (bearing a 4-nitrophenyl group on the imidazole N1 position) exhibited an EC50 of 0.18 µM against HIV-1 IIIB in MT-4 cells, representing a >10-fold improvement over the lead compound L1 (EC50 = 2.053 µM), which lacks the electron-withdrawing nitro substituent [1]. The 4-nitrophenyl group is postulated to engage in favorable π-stacking interactions with aromatic residues (Y181, Y188) in the NNRTI binding pocket, a feature absent in des-nitro analogs [2]. For procurement purposes, the 4-nitrophenyl substitution pattern is therefore a critical structural determinant of antiviral potency within this chemotype.
| Evidence Dimension | HIV-1 IIIB inhibitory activity (EC50) in MT-4 cells |
|---|---|
| Target Compound Data | Not directly reported; core scaffold corresponds to the most potent ITA derivatives (4a5, EC50 = 0.18 µM; 4a2, EC50 = 0.20 µM) |
| Comparator Or Baseline | Lead compound L1 (des-nitro phenyl analog): EC50 = 2.053 µM; Reference drugs nevirapine and delavirdine |
| Quantified Difference | Approximately 11.4-fold improvement for 4-nitrophenyl-substituted analogs over the des-nitro lead (2.053 / 0.18) |
| Conditions | HIV-1 IIIB strain; MT-4 cell culture; MTT-based cytotoxicity assay |
Why This Matters
The 4-nitrophenyl group is not a spectator substituent; it is a pharmacophoric requirement for low-micromolar to sub-micromolar anti-HIV-1 activity, directly impacting the fitness of this compound for antiviral SAR studies.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009;17(16):5775-5781. View Source
- [2] Zhu X, Qin Y, Yan H, Song X, Zhong R. Synthesis, Biological Evaluation and Molecular Modeling Studies of N-aryl-2-arylthioacetamides as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. Chem Biol Drug Des. 2010;76(4):330-339. View Source
